Lipophilicity Differentiation: XLogP3 = 3.3 vs. Parent Coumarin-3-carbonitrile (logP = 0.845)
The target compound exhibits a computed XLogP3 value of 3.3, representing a ΔlogP of approximately +2.5 log units versus the unsubstituted parent 2-oxo-2H-chromene-3-carbonitrile, which has an experimental logP of 0.845 [1]. Among alkyl-substituted analogs, 4-methyl-2-oxo-2H-chromene-3-carbonitrile has a reported logP of ~1.97 while 6-ethyl-4-methyl-2-oxo-2H-chromene-3-carbonitrile reaches a logP of ~2.54 . The progressive increase — 0.845 (unsubstituted) → 1.97 (4-methyl) → 2.54 (6-ethyl-4-methyl) → 3.3 (6-ethyl-4-isopropyl) — demonstrates that the combination of a 6-ethyl and 4-isopropyl group yields the highest lipophilicity in this homologous series. This places the compound in the optimal logP range (1–4) for passive membrane permeation while retaining aqueous solubility, a balance not achieved by the less lipophilic congeners [2].
| Evidence Dimension | Octanol-water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (computed) |
| Comparator Or Baseline | Parent 2-oxo-2H-chromene-3-carbonitrile: logP = 0.845 (experimental); 4-Methyl analog: logP = 1.97; 6-Ethyl-4-methyl analog: logP = 2.54 |
| Quantified Difference | ΔlogP ≈ +2.5 vs. parent; +1.3 vs. 4-methyl; +0.8 vs. 6-ethyl-4-methyl |
| Conditions | Computed XLogP3 (target) vs. experimentally determined or database-reported logP values |
Why This Matters
A logP in the 3–4 range is associated with balanced passive membrane permeability and aqueous solubility for cell-based assays; the target compound uniquely occupies this window within its congeneric series, making it the preferred choice for cellular phenotypic screening where intracellular target engagement is required.
- [1] Chembase. 2-oxo-2H-chromene-3-carbonitrile – Physicochemical Properties (LogP = 0.845). Chembase ID: 139335. (2025). View Source
- [2] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 23(1–3): 3–25 (1997). View Source
